![molecular formula C15H11ClO3 B1292257 3-Acetoxy-2'-chlorobenzophenone CAS No. 890099-51-1](/img/structure/B1292257.png)
3-Acetoxy-2'-chlorobenzophenone
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Overview
Description
Scientific Research Applications
Synthesis of Benzamide Compounds
3-Acetoxy-2’-chlorobenzophenone: is used as a precursor in the synthesis of novel benzamide compounds. These compounds have shown potential in various fields due to their antioxidant and antibacterial properties . The synthesis process involves the reaction of 3-acetoxy-2’-chlorobenzophenone with amine derivatives, leading to a range of benzamides with diverse biological activities.
Antioxidant Activity
The benzamide derivatives synthesized from 3-acetoxy-2’-chlorobenzophenone have been tested for their antioxidant capabilities. They exhibit total antioxidant, free radical scavenging, and metal chelating activities, which are crucial in preventing oxidative stress-related diseases .
Antibacterial Applications
These synthesized benzamide compounds also demonstrate significant antibacterial activity against both gram-positive and gram-negative bacteria. This makes them valuable for developing new antibacterial drugs and treatments .
Mechanism of Action
Target of Action
Related compounds such as benzodiazepines are known to interact with gamma-aminobutyric acid (gaba) type a receptors
Mode of Action
It’s worth noting that related compounds like benzodiazepines enhance the effect of the neurotransmitter gaba at the gaba_a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Related compounds such as benzodiazepines are known to modulate the inhibitory effect of gaba neurotransmission, which is widespread in the brain .
Result of Action
Benzodiazepines, which are related compounds, are known to cause sedation, reduce anxiety, relax muscles, and induce sleep by enhancing the effect of gaba .
properties
IUPAC Name |
[3-(2-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-12-6-4-5-11(9-12)15(18)13-7-2-3-8-14(13)16/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLJJUIJGXXVCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641629 |
Source
|
Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2'-chlorobenzophenone | |
CAS RN |
890099-51-1 |
Source
|
Record name | 3-(2-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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